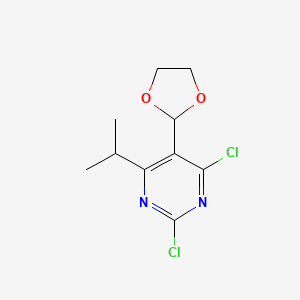
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and an isopropyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms and the dioxolane ring contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)benzene
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, dioxolane ring, and isopropyl group
Propiedades
Fórmula molecular |
C10H12Cl2N2O2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)7-6(9-15-3-4-16-9)8(11)14-10(12)13-7/h5,9H,3-4H2,1-2H3 |
Clave InChI |
NSWLUTWQQMHXPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




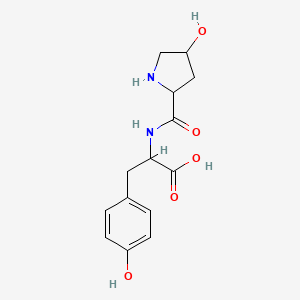

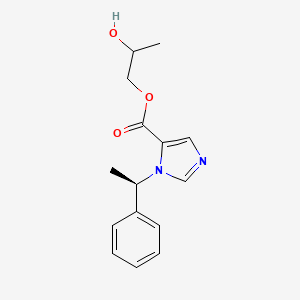
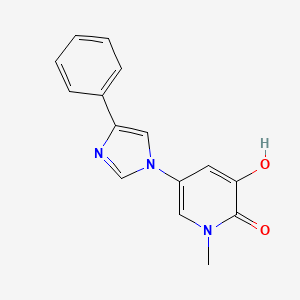
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
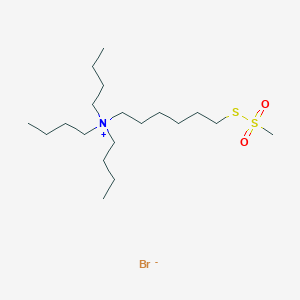
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
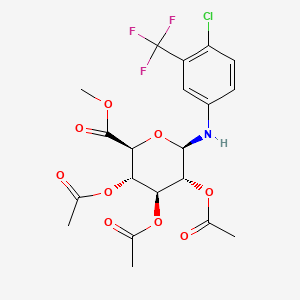
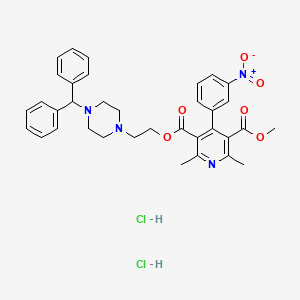

![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
